rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane
Description
rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane: is a bicyclic compound featuring an azabicyclo structure
Properties
IUPAC Name |
(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-4-7-3-6(8)5-9-7/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQSWWPGGLJIAP-RRQHEKLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction can be catalyzed by Lewis acids to enhance the reaction rate and selectivity . The resulting bicyclic structure can then be functionalized to introduce the ethoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and controlled environments .
Chemical Reactions Analysis
Types of Reactions: rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of saturated hydrocarbons or alcohols.
Substitution: Formation of new alkylated derivatives of the original compound.
Scientific Research Applications
rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The ethoxy group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, used in similar synthetic applications.
2-azabicyclo[2.2.1]heptane: A structurally related compound without the ethoxy group, studied for its biological activity and synthetic utility.
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